molecular formula C14H23N5 B8201865 1-Octyl-3-methylimidazolium dicyanamide

1-Octyl-3-methylimidazolium dicyanamide

Cat. No.: B8201865
M. Wt: 261.37 g/mol
InChI Key: BAPSPLZXQMZGAY-UHFFFAOYSA-N
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Description

1-Octyl-3-methylimidazolium dicyanamide is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials. These characteristics make ionic liquids particularly attractive for various industrial and scientific applications. The compound consists of an imidazolium cation with an octyl and a methyl group attached, paired with a dicyanamide anion.

Preparation Methods

1-Octyl-3-methylimidazolium dicyanamide can be synthesized through anion-exchange reactions. One common method involves reacting 1-octyl-3-methylimidazolium bromide with silver dicyanamide in water. The silver bromide precipitate is then removed, leaving behind the desired ionic liquid in solution . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity.

Chemical Reactions Analysis

1-Octyl-3-methylimidazolium dicyanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include silver nitrate, sodium dicyanamide, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Octyl-3-methylimidazolium dicyanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-octyl-3-methylimidazolium dicyanamide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, reactivity, and stability of other compounds in solution. The dicyanamide anion can also participate in coordination chemistry, forming complexes with metal ions that can catalyze various reactions .

Comparison with Similar Compounds

1-Octyl-3-methylimidazolium dicyanamide can be compared to other imidazolium-based ionic liquids, such as:

  • 1-Butyl-3-methylimidazolium dicyanamide
  • 1-Ethyl-3-methylimidazolium dicyanamide
  • 1-Decyl-3-methylimidazolium dicyanamide

These compounds share similar structures but differ in the length of the alkyl chain attached to the imidazolium ring. The length of the alkyl chain can significantly influence the physical and chemical properties of the ionic liquid, such as viscosity, melting point, and solubility . This compound is unique in its balance of hydrophobicity and hydrophilicity, making it particularly versatile for a wide range of applications.

Properties

IUPAC Name

cyanoiminomethylideneazanide;1-methyl-3-octylimidazol-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N2.C2N3/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;3-1-5-2-4/h10-12H,3-9H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPSPLZXQMZGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=C[N+](=C1)C.C(=[N-])=NC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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